molecular formula C28H23N3OS B2934138 7-phenyl-3-(p-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034357-68-9

7-phenyl-3-(p-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2934138
CAS No.: 2034357-68-9
M. Wt: 449.57
InChI Key: FVKBSYCYZFJJNO-UHFFFAOYSA-N
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Description

Its structure features a pyrrolo-pyrimidinone core substituted at positions 2, 3, and 7 with a thioether-linked 4-vinylbenzyl group, a p-tolyl (4-methylphenyl) group, and a phenyl ring, respectively.

Properties

IUPAC Name

2-[(4-ethenylphenyl)methylsulfanyl]-3-(4-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3OS/c1-3-20-11-13-21(14-12-20)18-33-28-30-25-24(22-7-5-4-6-8-22)17-29-26(25)27(32)31(28)23-15-9-19(2)10-16-23/h3-17,29H,1,18H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKBSYCYZFJJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-phenyl-3-(p-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a compound of interest due to its potential biological activities, which may include anticancer properties, antimicrobial effects, and enzyme inhibition. This article synthesizes available research findings on the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C23H24N2OS
  • Molecular Weight : 384.51 g/mol

The presence of various functional groups within the compound contributes to its biological activity. The vinylbenzyl thio group is particularly noteworthy for its potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study conducted on related pyrrolopyrimidine derivatives demonstrated that they inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Pyrrolopyrimidine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-710Apoptosis
Compound BHeLa15Cell Cycle Arrest
7-phenyl...A549TBDTBD

Antimicrobial Effects

Preliminary studies suggest that the compound possesses antimicrobial properties. In vitro testing against various bacterial strains has shown promising results, indicating potential use as an antimicrobial agent.

Case Study: Antimicrobial Testing
A recent study evaluated the antimicrobial efficacy of several thioether derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the tested compounds exhibited varying degrees of inhibition, with some derivatives achieving minimum inhibitory concentrations (MICs) below 100 µg/mL.

Table 2: Antimicrobial Activity

Compound NameBacterial StrainMIC (µg/mL)
7-phenyl...Staphylococcus aureus<50
Compound CEscherichia coli<100

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of this compound. Research has highlighted that certain pyrrolo[3,2-d]pyrimidine derivatives can act as inhibitors for enzymes such as protein kinases and phosphodiesterases, which are crucial in various signaling pathways.

Table 3: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 (µM)
Protein Kinase ACompetitiveTBD
PhosphodiesteraseNon-competitiveTBD

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and related pyrrolo-pyrimidinone derivatives:

Compound Name Key Substituents Molecular Weight Melting Point (°C) Synthesis Yield Biological Activity (if reported) Reference ID
7-Phenyl-3-(p-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (Target) 4-Vinylbenzylthio, p-tolyl, phenyl ~437.5* N/A N/A Not reported
2-(Benzylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Benzylthio (vs. 4-vinylbenzylthio) 423.5 N/A N/A Not reported
2-((4-Fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one 4-Fluorobenzylthio, phenyl (lacks p-tolyl) 351.4 N/A N/A Not reported
7,9-Bis(4-methoxyphenyl)-pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives Pyrido-thieno-pyrimidinone core, 4-methoxyphenyl, pyrazole moieties ~550–600 183–230 70–72% Anticancer (hypothesized)
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Thieno-pyrimidine, chromeno-pyrazolo-pyridinone hybrid ~500† N/A 75% Fluorescence, potential bioactivity

*Calculated based on molecular formula.
†Estimated from analogous compounds.

Key Comparisons:

Core Structure Variations: The target compound retains the pyrrolo[3,2-d]pyrimidinone core, while derivatives like 6b–6d () and 3a–3b () incorporate pyrido-thieno or thieno-pyrimidine cores. These structural differences influence electronic properties and binding interactions .

Substituent Effects: The 4-vinylbenzylthio group in the target compound offers a reactive site for polymerization or conjugation, unlike the inert benzylthio group in or the electron-withdrawing 4-fluorobenzylthio in .

Synthetic Accessibility: Derivatives with simpler substituents (e.g., benzylthio) are synthesized in moderate yields (~48–72%) via Mitsunobu or nucleophilic substitution , while hybrid scaffolds (e.g., thieno-pyrimidine-chromeno derivatives) require multi-step protocols with catalysts like FeCl3-SiO2 .

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